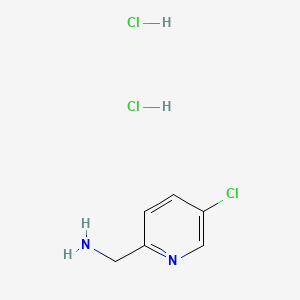

(5-Chloropyridin-2-yl)methanamine dihydrochloride

Description

Properties

IUPAC Name |

(5-chloropyridin-2-yl)methanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2.2ClH/c7-5-1-2-6(3-8)9-4-5;;/h1-2,4H,3,8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRTYTQGZXSSMJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Cl)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80679874 | |

| Record name | 1-(5-Chloropyridin-2-yl)methanamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80679874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257535-54-8 | |

| Record name | 1-(5-Chloropyridin-2-yl)methanamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80679874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of (5-Chloropyrin-2-yl)methanamine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Chloropyridin-2-yl)methanamine dihydrochloride is a halogenated pyridine derivative that serves as a valuable building block in medicinal chemistry and drug discovery. Its structural motif is found in a variety of biologically active compounds, suggesting its potential for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the core chemical properties of this compound, including its physicochemical characteristics, synthesis, and a review of the biological activities of structurally related compounds. This document is intended to be a resource for researchers and professionals involved in the design, synthesis, and evaluation of new chemical entities.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. It is important to note that while some properties are well-documented, others, such as the melting point, are not consistently reported in the literature, with many sources citing "N/A".

| Property | Value | Reference |

| Chemical Name | This compound | [1] |

| CAS Number | 1257535-54-8 | [1] |

| Molecular Formula | C₆H₉Cl₃N₂ | [2] |

| Molecular Weight | 215.5 g/mol | [1] |

| IUPAC Name | (5-chloropyridin-2-yl)methanamine;dihydrochloride | [2] |

| SMILES | Cl.Cl.NCC1=CC=C(Cl)C=N1 | [2] |

| InChI Key | BRTYTQGZXSSMJL-UHFFFAOYSA-N | [2] |

| Appearance | Solid (form may vary) | [3] |

| Melting Point | Not available | [1] |

| Boiling Point | Not available | [1] |

| Solubility | Expected to be soluble in polar protic solvents like water and methanol. | Qualitative assessment based on related compounds |

| Storage Conditions | Short term: 2-8°C; Long term: -20°C in an inert atmosphere. | [4] |

Spectroscopic Data

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the methylene and amine protons of the methanamine side chain. The chemical shifts and coupling constants would be influenced by the electron-withdrawing effect of the chlorine atom and the protonation of the amine and pyridine nitrogen in the dihydrochloride salt.

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum would display six unique signals corresponding to the carbon atoms of the pyridine ring and the methylene carbon. The chemical shifts of the carbon atoms would be indicative of their electronic environment within the molecule.

Researchers are advised to acquire and interpret their own spectroscopic data for unambiguous characterization of this compound.

Synthesis and Experimental Protocols

A detailed experimental protocol for the synthesis of the free base, (5-Chloropyridin-2-yl)methanamine, is available and can be adapted for the preparation of the dihydrochloride salt.[5] The primary route involves the reduction of 5-chloro-2-cyanopyridine.

Synthesis of (5-Chloropyridin-2-yl)methanamine (Free Base) [5]

-

Reaction: Catalytic hydrogenation of 5-chloropyridinecarbonitrile.

-

Reagents and Conditions:

-

5-chloropyridinecarbonitrile (1.0 eq)

-

Ethanol (solvent)

-

Concentrated HCl (catalytic amount)

-

10% Palladium on carbon (Pd/C) catalyst

-

Hydrogen gas (40 psi)

-

Reaction time: 2 hours

-

-

Work-up:

-

The catalyst is removed by filtration.

-

The filtrate is concentrated under reduced pressure.

-

The residue is dissolved in a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

The aqueous layer is extracted with dichloromethane (CH₂Cl₂).

-

The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated to yield the product as a yellow oil.

-

Preparation of this compound: To obtain the dihydrochloride salt, the resulting free base can be dissolved in a suitable organic solvent, such as diethyl ether or methanol, and treated with two equivalents of a solution of hydrogen chloride (e.g., HCl in diethyl ether or concentrated aqueous HCl). The dihydrochloride salt is expected to precipitate from the solution and can be collected by filtration and dried.

Experimental Workflow for Synthesis and Purification:

Caption: Synthetic workflow for the preparation of this compound.

Potential Biological Activities and Signaling Pathways

While specific biological data for this compound is limited in publicly accessible literature, the broader class of chloropyridine and aminomethylpyridine derivatives has been investigated for various pharmacological activities.

Antimicrobial Activity: N-chloramine compounds, which share some structural similarities with the title compound, have been shown to inhibit bacterial growth by targeting sulfhydryl groups in enzymes and interfering with DNA, RNA, and protein synthesis.[6] The general mechanism of action for some antimicrobial agents involves disrupting the bacterial cell wall or inhibiting essential metabolic pathways.[7]

Anticancer Activity: The cytotoxicity of various pyridine derivatives has been explored. For instance, chloropyridylimineplatinum(II) and copper(II) complexes have demonstrated cytotoxic effects against cancer cell lines.[8] The mechanism of action for some anticancer agents involves the inhibition of crucial cellular processes or the induction of apoptosis.

Logical Relationship of Potential Biological Activity:

Caption: Potential biological activities of the title compound based on related structures.

Conclusion

This compound is a chemical intermediate with potential for use in the synthesis of novel bioactive molecules. While a complete physicochemical profile is not yet publicly available, this guide provides the currently known information and outlines standard methodologies for its synthesis and characterization. Further research is warranted to fully elucidate its chemical properties, biological activities, and potential therapeutic applications. The information presented here serves as a foundational resource for scientists and researchers to build upon in their drug discovery and development endeavors.

References

- 1. This compound | 1257535-54-8 [chemicalbook.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. mdpi.com [mdpi.com]

- 4. 67938-76-5|(5-Chloropyridin-2-yl)methanamine|BLD Pharm [bldpharm.com]

- 5. 1-(5-CHLOROPYRIDIN-2-YL)METHANAMINE | 67938-76-5 [chemicalbook.com]

- 6. Antimicrobial activity of N-chloramine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and cytotoxic activities of chloropyridylimineplatinum(II) and chloropyridyliminecopper(II) surface-functionalized poly(amidoamine) dendrimers - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: (5-Chloropyridin-2-yl)methanamine dihydrochloride (CAS No. 1257535-54-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Chloropyridin-2-yl)methanamine dihydrochloride is a halogenated pyridine derivative that serves as a versatile building block in synthetic organic chemistry. Its structural features, particularly the presence of a reactive aminomethyl group and a chlorinated pyridine ring, make it a valuable intermediate in the discovery and development of novel pharmaceutical and agrochemical agents. The dihydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in various chemical reactions. This document provides a comprehensive overview of its chemical properties, a likely synthetic route, and its applications as a key intermediate in the synthesis of biologically active molecules.

Chemical and Physical Properties

A summary of the available chemical and physical data for this compound is presented in the table below. It is important to note that while some data is available from commercial suppliers, a complete, experimentally verified dataset is not extensively published in peer-reviewed literature.

| Property | Value | Source |

| CAS Number | 1257535-54-8 | N/A |

| Molecular Formula | C₆H₉Cl₃N₂ | [1] |

| Molecular Weight | 215.51 g/mol | [2] |

| IUPAC Name | (5-chloropyridin-2-yl)methanamine;dihydrochloride | [1] |

| Synonyms | 2-(Aminomethyl)-5-chloropyridine dihydrochloride, (5-Chloro-2-pyridinyl)methanamine dihydrochloride | N/A |

| Appearance | White to off-white solid (predicted) | N/A |

| Purity | >98.0% (HPLC) | [3] |

| Solubility | Soluble in water and polar organic solvents (predicted) | [4] |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Density | Not available | N/A |

Synthesis

Experimental Protocol: Synthesis of (5-Chloropyridin-2-yl)methanamine (Free Base)

This protocol is adapted from the general procedure for the reduction of 5-chloro-2-cyanopyridine.

Materials:

-

5-chloro-2-cyanopyridine

-

Ethanol (or a similar suitable solvent)

-

Concentrated Hydrochloric Acid (catalytic amount)

-

10% Palladium on Carbon (Pd/C) catalyst

-

Hydrogen gas (H₂)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 5-chloro-2-cyanopyridine in ethanol in a suitable reaction vessel.

-

Add a catalytic amount of concentrated hydrochloric acid to the solution.

-

Carefully add 10% Pd/C catalyst to the mixture.

-

Subject the reaction mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Monitor the reaction progress by a suitable analytical technique (e.g., Thin Layer Chromatography or LC-MS) until the starting material is consumed.

-

Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in a saturated aqueous solution of NaHCO₃ to neutralize the acid and basify the solution.

-

Extract the aqueous layer with dichloromethane multiple times.

-

Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (5-chloropyridin-2-yl)methanamine as the free base.

Experimental Protocol: Formation of the Dihydrochloride Salt

Materials:

-

(5-Chloropyridin-2-yl)methanamine (free base)

-

Anhydrous diethyl ether (or other suitable non-polar solvent)

-

Anhydrous hydrogen chloride (HCl) solution in a suitable solvent (e.g., diethyl ether or dioxane)

Procedure:

-

Dissolve the crude (5-chloropyridin-2-yl)methanamine free base in a minimal amount of anhydrous diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add a solution of anhydrous HCl in diethyl ether (typically 2 molar equivalents) to the stirred solution of the amine.

-

A precipitate of this compound should form.

-

Continue stirring in the ice bath for a short period to ensure complete precipitation.

-

Collect the solid product by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to obtain the final product.

Spectral Data

Detailed, experimentally obtained spectral data (¹H NMR, ¹³C NMR, MS, IR) for this compound are not widely published. However, the expected spectral characteristics can be predicted based on its chemical structure. Researchers are advised to perform their own analytical characterization to confirm the identity and purity of the synthesized or purchased material. For the free base, (5-chloropyridin-2-yl)methanamine, reported ¹H NMR data in CDCl₃ shows characteristic peaks for the pyridine ring protons and the aminomethyl group.

Applications in Drug Discovery and Development

This compound is not typically used as a final drug product but rather as a crucial intermediate for the synthesis of more complex, biologically active molecules. The presence of the primary amine allows for a wide range of chemical transformations, including amidation, alkylation, and the formation of various heterocyclic systems. The chloropyridine moiety can also be a site for further functionalization, for example, through cross-coupling reactions.

While there is no direct evidence of biological activity for the title compound itself, its structural motif is present in a variety of compounds investigated for different therapeutic areas. The following diagram illustrates the role of this compound as a building block in the synthesis of potential therapeutic agents.

Caption: Synthetic utility of (5-Chloropyridin-2-yl)methanamine.

Safety and Handling

Safety data for this compound is not extensively documented. However, based on the data for the free base and related compounds, it should be handled with care in a well-ventilated laboratory fume hood.[5] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[5] The compound is expected to be an irritant to the eyes, skin, and respiratory system. In case of contact, flush the affected area with copious amounts of water. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate for the synthesis of a wide range of nitrogen-containing compounds. Its utility in the construction of libraries of potential drug candidates makes it a significant tool for researchers in medicinal chemistry and drug discovery. While detailed experimental and biological data for the title compound itself are scarce, its role as a synthetic building block is well-established through the numerous biologically active molecules that incorporate its core structure. Further research into the direct biological effects of this compound and its derivatives may reveal new therapeutic opportunities.

References

(5-Chloropyridin-2-yl)methanamine dihydrochloride molecular structure

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(5-Chloropyridin-2-yl)methanamine dihydrochloride is a pyridinamine derivative that serves as a valuable building block in medicinal chemistry and drug discovery. Its structural motif is found in various biologically active compounds, making it a key intermediate in the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of its molecular structure, chemical properties, synthesis, and analytical methods, tailored for professionals in the field of chemical and pharmaceutical research.

Molecular Structure and Chemical Identity

This compound is the hydrochloride salt of the parent compound, (5-Chloropyridin-2-yl)methanamine. The presence of the chlorine atom on the pyridine ring and the aminomethyl group at the 2-position makes it a versatile reagent for further chemical modifications.

Molecular Formula: C₆H₉Cl₃N₂[1]

Molecular Weight: 215.5 g/mol [2]

CAS Number: 1257535-54-8[2]

IUPAC Name: (5-chloropyridin-2-yl)methanamine;dihydrochloride[1]

Canonical SMILES: C1=CC(=NC=C1CN)Cl.Cl.Cl[1]

InChI Key: BRTYTQGZXSSMJL-UHFFFAOYSA-N[1]

Physicochemical and Spectroscopic Data

While some experimental physical properties of the dihydrochloride salt are not extensively reported in public literature, data for the free base and related compounds provide valuable insights. The compound is typically a white to off-white solid and requires storage in a cool, dry place, often at temperatures between 2-8°C for short-term and -20°C for long-term stability.[2][3]

Spectroscopic Analysis

Spectroscopic data is crucial for the identification and characterization of (5-Chloropyridin-2-yl)methanamine and its dihydrochloride salt. Below is a summary of available spectroscopic information for the free base, 1-(5-chloropyridin-2-yl)methanamine.

| Property | Value |

| ¹H NMR (500 MHz, CDCl₃) δ ppm | 8.56-8.51 (1H, br d), 7.66-7.60 (1H, m), 7.28-7.14 (1H, m), 3.97 (2H, s), 1.72 (2H, s)[4] |

| Mass Spectrometry (LCMS) | (M+H)⁺ peak at 143.07 (calculated: 143.04 for C₆H₈ClN₂)[4] |

Note: The spectroscopic data, particularly NMR shifts, for the dihydrochloride salt may vary due to the protonation of the amine groups.

Synthesis and Purification

The synthesis of (5-Chloropyridin-2-yl)methanamine typically involves the reduction of the corresponding nitrile, 5-chloro-2-cyanopyridine. The resulting free base can then be converted to the dihydrochloride salt.

Experimental Protocol: Synthesis of 1-(5-chloropyridin-2-yl)methanamine (Free Base)

This protocol is adapted from established procedures for the synthesis of 2-aminomethyl-5-chloropyridine.[4]

Materials:

-

5-chloropyridinecarbonitrile (5-chloro-2-cyanopyridine)

-

Ethanol

-

Concentrated HCl

-

10% Palladium on Carbon (Pd/C) catalyst

-

Hydrogen gas

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve 5-chloropyridinecarbonitrile (e.g., 3.8 g, 27.43 mmol) in ethanol (100 mL) in a suitable reaction vessel.

-

Carefully add concentrated HCl (3 mL) and 10% Pd/C catalyst (1.0 g) to the solution.

-

Subject the reaction mixture to a hydrogen atmosphere (e.g., 40 psi) and agitate for approximately 2 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., TLC or LC-MS).

-

Upon completion, carefully filter the reaction mixture to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Dissolve the resulting residue in a saturated NaHCO₃ solution (50 mL) to neutralize the excess acid and deprotonate the amine.

-

Extract the aqueous layer with dichloromethane (4 x 25 mL).

-

Combine the organic phases and dry over anhydrous Na₂SO₄.

-

Filter the solution and concentrate the filtrate under reduced pressure to yield 2-aminomethyl-5-chloropyridine as a yellow oil.[4]

Conversion to Dihydrochloride Salt

To obtain this compound, the free base is typically dissolved in a suitable solvent (e.g., diethyl ether or isopropanol) and treated with a solution of hydrogen chloride (e.g., 2 equivalents of HCl in diethyl ether or isopropanol) until precipitation is complete. The resulting solid is then collected by filtration, washed with a cold solvent, and dried under vacuum.

Biological Activity and Applications

This compound is primarily utilized as a chemical intermediate in the synthesis of more complex molecules.[2] While specific biological activities for this compound are not widely documented, the 2-aminopyridine scaffold is a known pharmacophore present in numerous bioactive compounds with a wide range of therapeutic applications, including antibacterial, anticancer, and anti-inflammatory agents.[5][6][7]

Derivatives of chloropyridine have shown potential as bioactive agents. For instance, a related compound, (2-Chloropyridin-4-yl)methanamine hydrochloride, has been identified as a selective inhibitor of the enzyme lysyl oxidase-like 2 (LOXL2), which is implicated in cancer and fibrosis.[8] This suggests that this compound and its derivatives could be valuable starting points for the development of new therapeutic agents.

Analytical Workflow

The identity, purity, and concentration of this compound are typically assessed using a combination of chromatographic and spectroscopic techniques.

References

- 1. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 2. 1257535-54-8|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 3. 1-(5-CHLOROPYRIDIN-2-YL)METHANAMINE, CasNo.67938-76-5 Shanghai Minstar Chemical Co., Ltd China (Mainland) [minstar.lookchem.com]

- 4. 1-(5-CHLOROPYRIDIN-2-YL)METHANAMINE | 67938-76-5 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies | MDPI [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to the Synthesis and Discovery of (5-Chloropyridin-2-yl)methanamine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-Chloropyridin-2-yl)methanamine dihydrochloride is a pivotal chemical intermediate, instrumental in the synthesis of a variety of pharmaceutical compounds. This technical guide provides a comprehensive overview of its synthesis, discovery, and significance in medicinal chemistry. Detailed experimental protocols for its preparation are presented, alongside a summary of its key physicochemical properties. The discovery of this compound is contextualized through its crucial role as a building block in the development of antiviral agents, specifically the hepatitis C virus (HCV) NS3/4A protease inhibitor, Paritaprevir (ABT-450). Furthermore, this document elucidates the mechanism of action of Paritaprevir, for which (5-Chloropyridin-2-yl)methanamine is a key precursor, through a detailed signaling pathway diagram. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development.

Introduction

The landscape of modern drug discovery is intricately linked to the availability of novel and versatile chemical building blocks. This compound, a heterocyclic amine, has emerged as a significant intermediate in the synthesis of complex molecular architectures with therapeutic potential. Its structural features, particularly the presence of a reactive aminomethyl group and a chlorinated pyridine ring, make it an attractive synthon for the construction of diverse compound libraries.

The "discovery" of such a compound is often not a singular event but rather a recognition of its utility in the synthesis of a biologically active molecule. In the case of (5-Chloropyridin-2-yl)methanamine, its importance was solidified by its incorporation into the structure of Paritaprevir (formerly ABT-450), a potent inhibitor of the hepatitis C virus NS3/4A protease. This document will detail the synthetic pathways to this compound and explore its pivotal role in the development of this important antiviral therapeutic.

Physicochemical Properties

A summary of the key physicochemical properties of (5-Chloropyridin-2-yl)methanamine and its dihydrochloride salt is provided in the table below for easy reference and comparison.

| Property | (5-Chloropyridin-2-yl)methanamine (Free Base) | This compound |

| CAS Number | 97004-04-1 | 1257535-54-8 |

| Molecular Formula | C₆H₇ClN₂ | C₆H₇ClN₂·2HCl |

| Molecular Weight | 142.59 g/mol | 215.51 g/mol [1] |

| Appearance | Yellow solid[2] | Crystalline solid |

| Melting Point | 25-33 °C[2] | Not reported |

| IUPAC Name | (5-chloropyridin-2-yl)methanamine | (5-chloropyridin-2-yl)methanamine;dihydrochloride |

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process: the synthesis of the free base followed by its conversion to the dihydrochloride salt.

Synthesis of (5-Chloropyridin-2-yl)methanamine (Free Base)

The synthesis of the free base, (5-Chloropyridin-2-yl)methanamine, has been reported via the reaction of 2-chloro-5-(chloromethyl)pyridine with aqueous ammonia. This method is detailed in U.S. Patent 5,084,459.

Experimental Protocol:

-

Materials:

-

2-chloro-5-(chloromethyl)pyridine

-

25% aqueous ammonia

-

Acetonitrile

-

30% aqueous sodium hydroxide solution

-

Ethanol

-

Anhydrous magnesium sulfate

-

Dichloromethane

-

Methanol

-

-

Procedure:

-

A stainless steel autoclave is charged with 14.99 g of 2-chloro-5-(chloromethyl)pyridine, 63.01 g of 25% aqueous ammonia, and 60 ml of acetonitrile.

-

The mixture is stirred on an oil bath at 80°C for 2 hours.

-

The reaction mixture is then diluted with 12.3 g of 30% aqueous sodium hydroxide solution and concentrated.

-

The residue is diluted with 200 ml of ethanol, dried over anhydrous magnesium sulfate, and filtered to remove any insoluble materials.

-

The filtrate is concentrated and the resulting crude product is purified by column chromatography using a mixture of dichloromethane and methanol (4:1) as the eluent.

-

This procedure yields 7.66 g of (5-chloropyridin-2-yl)methanamine as a yellow solid.

-

Conversion to this compound

The free base is converted to its dihydrochloride salt by treatment with hydrochloric acid. This is a standard salt formation reaction for amines.

Experimental Protocol:

-

Materials:

-

(5-Chloropyridin-2-yl)methanamine

-

Hydrochloric acid (e.g., concentrated HCl or HCl in a suitable solvent like ethanol or diethyl ether)

-

Anhydrous solvent (e.g., ethanol, diethyl ether)

-

-

Procedure:

-

Dissolve the (5-Chloropyridin-2-yl)methanamine free base in a suitable anhydrous solvent such as ethanol or diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric excess (at least 2 equivalents) of hydrochloric acid to the stirred solution. The HCl can be added as a concentrated aqueous solution, or more commonly as a solution in an organic solvent to maintain anhydrous conditions.

-

The dihydrochloride salt will precipitate out of the solution.

-

The precipitate is collected by filtration, washed with a small amount of the cold anhydrous solvent, and dried under vacuum to yield this compound as a crystalline solid.

-

Discovery and Application in Drug Development

The significance of this compound in drug discovery is exemplified by its use as a key building block in the synthesis of Paritaprevir (ABT-450). Paritaprevir is a potent NS3/4A protease inhibitor developed for the treatment of chronic hepatitis C virus (HCV) infection.[3] The discovery of this intermediate's utility in constructing the complex macrocyclic structure of Paritaprevir marked a significant step in the development of direct-acting antiviral agents against HCV.

The synthesis of Paritaprevir involves the coupling of (5-Chloropyridin-2-yl)methanamine with other complex fragments, highlighting the intermediate's role in introducing the critical chloropyridinyl moiety into the final drug molecule. This structural element is crucial for the drug's binding affinity and overall efficacy.

Visualizations

Synthesis Workflow

The following diagram illustrates the two-step synthesis of this compound.

Caption: Synthetic route to this compound.

Mechanism of Action of Paritaprevir (ABT-450)

(5-Chloropyridin-2-yl)methanamine is a key component of Paritaprevir, an inhibitor of the HCV NS3/4A protease. The following diagram illustrates the role of this protease in the HCV life cycle and its inhibition by Paritaprevir.

Caption: Inhibition of HCV NS3/4A protease by Paritaprevir.

Conclusion

This compound stands as a testament to the critical role of versatile building blocks in the advancement of medicinal chemistry. Its efficient synthesis and strategic application in the development of high-impact therapeutics like Paritaprevir underscore its value to the scientific community. This technical guide provides a consolidated resource for understanding the synthesis and significance of this important chemical intermediate, with the aim of facilitating further innovation in drug discovery and development.

References

The Pivotal Role of (5-Chloropyridin-2-yl)methanamine Dihydrochloride in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Chloropyridin-2-yl)methanamine dihydrochloride has emerged as a crucial building block in medicinal chemistry, primarily recognized for its integral role in the development of novel therapeutic agents. This technical guide provides an in-depth analysis of its synthesis, applications, and the pharmacological significance of the molecules derived from it, with a particular focus on the Factor Xa inhibitor, betrixaban. The strategic incorporation of the 5-chloropyridin-2-yl moiety often imparts favorable pharmacokinetic and pharmacodynamic properties to the parent molecule, making this scaffold a subject of considerable interest in drug discovery.

Synthesis of the Core Intermediate

The synthesis of (5-Chloropyridin-2-yl)methanamine, the free base of the title compound, is a critical first step for its utilization in drug synthesis. A common synthetic route involves the amination of a suitable precursor, such as 2-chloro-5-(chloromethyl)pyridine. The subsequent conversion to the dihydrochloride salt enhances its stability and handling properties.

Experimental Protocol: Synthesis of (5-Chloropyridin-2-yl)methanamine

A detailed experimental protocol for the synthesis of the free base, 2-chloro-5-aminomethylpyridine, is described in U.S. Patent US5424437A. The general procedure involves the reaction of 2-chloro-5-trichloromethylpyridine with an amine in the presence of hydrogen and a hydrogenation catalyst.[1] A more direct laboratory-scale synthesis can be adapted from similar procedures for related compounds.

A representative, non-optimized laboratory procedure is as follows:

-

Reaction Setup: A solution of 2-chloro-5-(chloromethyl)pyridine (1 equivalent) in a suitable solvent such as methanol or ethanol is prepared in a pressure vessel.

-

Amination: The solution is saturated with ammonia gas, or a solution of ammonia in methanol is added in excess. The vessel is sealed and heated to a temperature ranging from 80-100 °C. The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: After cooling to room temperature, the solvent and excess ammonia are removed under reduced pressure. The residue is dissolved in a suitable organic solvent (e.g., dichloromethane) and washed with water to remove any inorganic salts. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield crude (5-Chloropyridin-2-yl)methanamine.

-

Purification: The crude product can be purified by column chromatography on silica gel.

-

Salt Formation: To prepare the dihydrochloride salt, the purified free base is dissolved in a suitable solvent like diethyl ether or isopropanol, and a solution of hydrochloric acid in the same solvent (or gaseous HCl) is added until precipitation is complete. The resulting solid is collected by filtration, washed with the solvent, and dried under vacuum to afford this compound as a stable, crystalline solid.

Role in the Development of Factor Xa Inhibitors: The Case of Betrixaban

The most prominent application of (5-Chloropyridin-2-yl)methanamine is as a key intermediate in the synthesis of the oral Factor Xa inhibitor, betrixaban. Betrixaban is an anticoagulant indicated for the prophylaxis of venous thromboembolism (VTE). The (5-chloropyridin-2-yl) moiety in betrixaban plays a crucial role in its binding to the S1 pocket of the Factor Xa enzyme.

Quantitative Pharmacological Data for Betrixaban

The following table summarizes key pharmacokinetic and pharmacodynamic parameters of betrixaban.

| Parameter | Value | Reference |

| Mechanism of Action | Direct Factor Xa inhibitor | --INVALID-LINK-- |

| Ki (Factor Xa) | 0.117 nM | --INVALID-LINK-- |

| Oral Bioavailability | ~34% | --INVALID-LINK-- |

| Half-life (t1/2) | 19-27 hours | --INVALID-LINK-- |

| Protein Binding | ~60% | --INVALID-LINK-- |

| Excretion | Primarily fecal (~85%) | --INVALID-LINK-- |

Structure-Activity Relationship (SAR) Studies

SAR studies on Factor Xa inhibitors have highlighted the importance of the substituents on the pyridine ring. The 5-chloro substituent on the pyridyl ring of betrixaban has been shown to be optimal for potency.

| Compound/Analog | Modification | Factor Xa Ki (nM) |

| Betrixaban | 5-Chloro | 0.117 |

| Analog 1 | 5-H | >1000 |

| Analog 2 | 5-Fluoro | 0.3 |

| Analog 3 | 5-Bromo | 0.1 |

| Analog 4 | 5-Methyl | 1.2 |

Data compiled from various medicinal chemistry publications and patents.

Experimental Workflow for Betrixaban Synthesis

The synthesis of betrixaban typically involves the coupling of the (5-Chloropyridin-2-yl)methanamine core with a substituted benzoic acid derivative.

Caption: A simplified workflow for the synthesis of Betrixaban.

Broader Applications in Medicinal Chemistry

While the development of Factor Xa inhibitors represents a major application, the (5-Chloropyridin-2-yl)methanamine scaffold is also being explored in other therapeutic areas.

Kinase Inhibitors

The pyridine moiety is a well-established pharmacophore in the design of kinase inhibitors. The (5-chloropyridin-2-yl)methylamine scaffold can be incorporated into molecules targeting various kinases involved in cell signaling pathways related to cancer and inflammation. For instance, patent literature suggests its use in the development of inhibitors for hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a potential target for liver diseases.[2]

DPP-IV Inhibitors

Dipeptidyl peptidase-IV (DPP-IV) inhibitors are a class of oral hypoglycemics for the treatment of type 2 diabetes. The structural features of (5-Chloropyridin-2-yl)methanamine make it a potential building block for the design of novel DPP-IV inhibitors, although specific examples with this exact fragment are not yet prevalent in late-stage clinical development.[3][4][5][6][7]

Signaling Pathway Involvement

The primary and well-elucidated signaling pathway involving a drug derived from (5-Chloropyridin-2-yl)methanamine is the blood coagulation cascade, through the action of betrixaban on Factor Xa.

Caption: Inhibition of the coagulation cascade by Betrixaban.

Conclusion

This compound is a versatile and valuable building block in medicinal chemistry. Its utility has been unequivocally demonstrated in the successful development of the oral anticoagulant betrixaban. The physicochemical properties imparted by the 5-chloropyridin-2-yl moiety make it an attractive scaffold for the design of inhibitors for other therapeutic targets, including kinases and potentially other enzyme classes. Further exploration of this privileged structure is warranted and is likely to yield novel drug candidates with improved pharmacological profiles. The continued investigation into the synthesis and application of derivatives of (5-Chloropyridin-2-yl)methanamine will undoubtedly contribute to the advancement of drug discovery and development.

References

- 1. US5424437A - Process for preparing a 2-chloro-5-aminomethyl-pyridine - Google Patents [patents.google.com]

- 2. WO2024075051A1 - Hsd17b13 inhibitors and/or degraders - Google Patents [patents.google.com]

- 3. psau.sa.elsevierpure.com [psau.sa.elsevierpure.com]

- 4. researchgate.net [researchgate.net]

- 5. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. brieflands.com [brieflands.com]

(5-Chloropyridin-2-yl)methanamine Dihydrochloride: A Comprehensive Technical Guide for Synthetic Chemists

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Chloropyridin-2-yl)methanamine dihydrochloride is a key heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development. Its structural motif is present in a number of biologically active compounds, most notably as a crucial component in the synthesis of direct Factor Xa (FXa) inhibitors, a class of modern oral anticoagulants. This technical guide provides an in-depth overview of its synthesis, chemical properties, and applications as a versatile synthetic intermediate, with a focus on its role in the development of novel therapeutics.

Chemical Properties and Data

This compound is a stable, crystalline solid. A summary of its key chemical and physical properties is presented below.

| Property | Value | Reference |

| CAS Number | 1257535-54-8 | [1][2] |

| Molecular Formula | C₆H₉Cl₃N₂ | [2] |

| Molecular Weight | 215.51 g/mol | [2] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | Not available | [3] |

| Boiling Point | Not available | [3] |

| Solubility | Soluble in water and polar organic solvents | |

| pKa (Predicted) | 8.31 ± 0.39 | [4] |

Spectral Data Summary

| Spectrum Type | Key Peaks/Shifts (Predicted/Experimental) |

| ¹H NMR | Spectral data for the free base and hydrochloride salts are available from suppliers.[5][6] |

| ¹³C NMR | Spectral data for related chloropyridine structures are available.[7][8][9] |

| Mass Spectrometry | Predicted m/z values for various adducts are available.[10][11][12] |

| FTIR | Characteristic peaks for amine and chloropyridine functionalities are expected.[13][14][15] |

Synthesis of this compound

A common synthetic route to (5-Chloropyridin-2-yl)methanamine involves the amination of a suitable precursor such as 2-chloro-5-(chloromethyl)pyridine. The dihydrochloride salt can then be readily prepared by treating the free base with hydrochloric acid.

Experimental Protocol: Synthesis from 2-Chloro-5-(chloromethyl)pyridine

This protocol is adapted from a known procedure for the synthesis of the isomeric compound, 5-(aminomethyl)-2-chloropyridine[16].

Materials:

-

2-Chloro-5-(chloromethyl)pyridine

-

25% Aqueous ammonia

-

Acetonitrile

-

30% Aqueous sodium hydroxide

-

Ethanol

-

Anhydrous magnesium sulfate

-

Dichloromethane

-

Methanol

-

Concentrated Hydrochloric Acid

Procedure:

-

In a stainless steel autoclave, charge 2-chloro-5-(chloromethyl)pyridine (1 equivalent), 25% aqueous ammonia (excess), and acetonitrile.

-

Stir the mixture in an oil bath at 80°C for 2 hours.

-

After cooling, dilute the reaction mixture with 30% aqueous sodium hydroxide solution and concentrate under reduced pressure.

-

To the residue, add ethanol and dry the solution over anhydrous magnesium sulfate.

-

Filter the mixture to remove insoluble materials.

-

Concentrate the filtrate and purify the crude product by column chromatography (eluent: dichloromethane-methanol, e.g., 4:1) to yield (5-Chloropyridin-2-yl)methanamine as a yellow solid.

-

Dissolve the purified free base in a suitable solvent like diethyl ether or ethanol and treat with two equivalents of concentrated hydrochloric acid.

-

The dihydrochloride salt will precipitate and can be collected by filtration, washed with a cold solvent, and dried under vacuum.

Caption: Synthetic workflow for this compound.

Applications as a Synthetic Building Block

This compound is a valuable building block for the synthesis of various pharmaceutical agents, primarily through N-acylation and reductive amination reactions.

N-Acylation Reactions

The primary amine functionality of (5-Chloropyridin-2-yl)methanamine readily undergoes N-acylation with acylating agents such as acyl chlorides or acid anhydrides to form stable amide bonds. This reaction is fundamental in constructing the core structures of many active pharmaceutical ingredients.

General Experimental Protocol: N-Acylation with an Acyl Chloride

This is a general procedure that can be adapted for specific substrates[17][18][19][20].

Materials:

-

This compound

-

Acyl chloride (e.g., benzoyl chloride)

-

A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine)

-

Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or N,N-dimethylformamide)

Procedure:

-

Suspend this compound (1 equivalent) in the anhydrous solvent.

-

Add the non-nucleophilic base (at least 2.2 equivalents to neutralize the dihydrochloride and the HCl generated during the reaction) and stir until the amine fully dissolves.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add the acyl chloride (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization.

Caption: General workflow for N-acylation.

Reductive Amination Reactions

(5-Chloropyridin-2-yl)methanamine can be further functionalized through reductive amination with aldehydes or ketones to yield secondary amines. This reaction involves the in-situ formation of an imine or iminium ion, which is then reduced by a suitable reducing agent.

General Experimental Protocol: Reductive Amination with an Aldehyde

This is a general procedure that can be adapted for specific substrates[21][22][23][24][25].

Materials:

-

This compound

-

Aldehyde (e.g., benzaldehyde)

-

Reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride)

-

A non-nucleophilic base (e.g., triethylamine)

-

Anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane, or methanol)

-

Acetic acid (optional, as a catalyst)

Procedure:

-

Dissolve this compound (1 equivalent) and the aldehyde (1.1 equivalents) in the anhydrous solvent.

-

Add the non-nucleophilic base (at least 2 equivalents) to neutralize the dihydrochloride salt.

-

If necessary, add a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for a short period (e.g., 15-60 minutes) to allow for imine formation.

-

Add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 equivalents) portion-wise.

-

Continue stirring at room temperature for 2-24 hours, monitoring the reaction by TLC or LC-MS.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

Caption: General workflow for reductive amination.

Role in the Synthesis of Factor Xa Inhibitors

A significant application of (5-Chloropyridin-2-yl)methanamine and its derivatives is in the synthesis of direct Factor Xa (FXa) inhibitors. These drugs play a crucial role in the prevention and treatment of thromboembolic diseases. One such example is Betrixaban.

Betrixaban Synthesis

Betrixaban is an oral FXa inhibitor. Its synthesis involves the coupling of 2-amino-5-chloropyridine with a substituted benzoic acid derivative[26][27][28][29][30]. While not a direct use of (5-Chloropyridin-2-yl)methanamine, the 5-chloropyridin-2-amine core is a closely related and vital structural component. The synthesis of Betrixaban highlights the importance of chloro-substituted pyridine moieties in the development of FXa inhibitors.

Factor Xa Signaling Pathway

Direct FXa inhibitors like Betrixaban interrupt the blood coagulation cascade by binding to the active site of Factor Xa, thereby preventing the conversion of prothrombin to thrombin. This ultimately leads to a reduction in fibrin formation and clot development.

Caption: Inhibition of the Factor Xa signaling pathway.

Conclusion

This compound is a versatile and valuable building block for the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. Its utility in constructing the core scaffolds of Factor Xa inhibitors underscores its importance in the development of modern anticoagulants. The synthetic protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this important intermediate.

References

- 1. This compound | 1257535-54-8 [chemicalbook.com]

- 2. 1257535-54-8|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 3. americanelements.com [americanelements.com]

- 4. 1-(5-CHLOROPYRIDIN-2-YL)METHANAMINE, CasNo.67938-76-5 Shanghai Minstar Chemical Co., Ltd China (Mainland) [minstar.lookchem.com]

- 5. 871826-13-0|(5-Chloropyridin-2-yl)methanamine hydrochloride|BLD Pharm [bldpharm.com]

- 6. 67938-76-5|(5-Chloropyridin-2-yl)methanamine|BLD Pharm [bldpharm.com]

- 7. 2-Chloropyridine(109-09-1) 13C NMR [m.chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. caymanchem.com [caymanchem.com]

- 11. 2,5-Piperazinedione [webbook.nist.gov]

- 12. Trichloronitromethane [webbook.nist.gov]

- 13. spectrabase.com [spectrabase.com]

- 14. dev.spectrabase.com [dev.spectrabase.com]

- 15. researchgate.net [researchgate.net]

- 16. prepchem.com [prepchem.com]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. Facile N-directed Ru-catalyzed C(3)–H acylation of heterocyclopentadienes with acyl chlorides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 19. reddit.com [reddit.com]

- 20. N-Acylation of amides with acid anhydrides by way of dual activation using MgBr2·OEt2 | Semantic Scholar [semanticscholar.org]

- 21. researchgate.net [researchgate.net]

- 22. Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces [authors.library.caltech.edu]

- 23. pure.kaist.ac.kr [pure.kaist.ac.kr]

- 24. researchgate.net [researchgate.net]

- 25. dxhx.pku.edu.cn [dxhx.pku.edu.cn]

- 26. benchchem.com [benchchem.com]

- 27. Betrixaban | C23H22ClN5O3 | CID 10275777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 28. Discovery of betrixaban (PRT054021), N-(5-chloropyridin-2-yl)-2-(4-(N,N-dimethylcarbamimidoyl)benzamido)-5-methoxybenzamide, a highly potent, selective, and orally efficacious factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Betrixaban synthesis - chemicalbook [chemicalbook.com]

- 30. CN107778224B - Preparation method of betrixaban intermediate - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Reactivity of the Chloropyridine Moiety in (5-Chloropyridin-2-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-Chloropyridin-2-yl)methanamine is a valuable bifunctional building block in medicinal chemistry and drug development, featuring a reactive chlorine atom on the pyridine ring and a nucleophilic aminomethyl group. The strategic functionalization of the chloropyridine moiety is crucial for the synthesis of diverse molecular scaffolds. This technical guide provides a comprehensive overview of the reactivity of the C5-chloro substituent in (5-Chloropyridin-2-yl)methanamine, focusing on key transformations such as palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. This document includes a comparative analysis of reaction conditions, detailed experimental protocols for analogous systems, and a discussion of the electronic and steric factors influencing reactivity.

Introduction: The Chemical Landscape of (5-Chloropyridin-2-yl)methanamine

The pyridine ring is a privileged scaffold in a vast array of pharmaceuticals and agrochemicals. The introduction of substituents onto this heterocyclic core allows for the fine-tuning of physicochemical properties and biological activity. (5-Chloropyridin-2-yl)methanamine offers two primary points for chemical modification: the chlorine atom at the 5-position and the aminomethyl group at the 2-position. The reactivity of the chlorine atom is of particular interest as it allows for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures.

The electronic nature of the pyridine ring, with its electron-withdrawing nitrogen atom, significantly influences the reactivity of its substituents. This guide will delve into the principal reactions involving the chloropyridyl moiety of (5-Chloropyridin-2-yl)methanamine, providing insights for its effective utilization in synthetic chemistry.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C and C-N bonds. For (5-Chloropyridin-2-yl)methanamine, the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination are the most relevant transformations for functionalizing the C5-position.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction facilitates the formation of a carbon-carbon bond between the pyridine ring and a variety of organoboron reagents. This reaction is widely used for the synthesis of biaryl and heteroaryl compounds.

General Reaction Scheme:

Figure 1: General scheme of the Suzuki-Miyaura coupling reaction.

Reactivity Considerations:

The chlorine atom at the 5-position of the pyridine ring is meta to the ring nitrogen. This position is generally less activated towards oxidative addition to the palladium(0) catalyst compared to chlorine atoms at the 2- or 4-positions. Consequently, more forcing reaction conditions, such as higher temperatures and the use of specialized ligands, may be necessary to achieve high yields. The aminomethyl group at the 2-position could potentially coordinate to the palladium catalyst, which may influence the catalytic cycle. Protecting the amine functionality (e.g., as an amide) can sometimes be beneficial.

Quantitative Data for Analogous Systems:

| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 5-Bromo-2-methylpyridin-3-amine | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 18 | 70-90 | [1] |

| N-(5-Bromo-2-methylpyridin-3-yl)acetamide | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | - | Moderate to Good | [2] |

| 5-(5-chloropyridin-3-yl)-3-methyl-1,3,4-oxadiazol-2(3H)-one | Arylboronic acids | PdCl₂(dtbpf) | K₂CO₃ | NMP | 100 (MW) | 1 | Good | [3] |

Experimental Protocol (General for Suzuki-Miyaura Coupling of Chloropyridines):

-

Reaction Setup: To an oven-dried Schlenk flask, add the chloropyridine (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.

-

Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography.[4]

Figure 2: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen bonds, allowing for the coupling of (5-Chloropyridin-2-yl)methanamine with a wide range of primary and secondary amines.

General Reaction Scheme:

Figure 3: General scheme of the Buchwald-Hartwig amination.

Reactivity Considerations:

Aryl chlorides are generally less reactive than the corresponding bromides or iodides in Buchwald-Hartwig amination. The oxidative addition of the C-Cl bond to the palladium(0) complex is often the rate-limiting step.[5][6] Therefore, the use of bulky, electron-rich phosphine ligands (e.g., RuPhos, BrettPhos) is often essential to facilitate this step.[5] A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) is typically required.[7] The presence of the aminomethyl group at the 2-position may lead to competitive coordination to the palladium center, potentially inhibiting the catalytic cycle.[8]

Experimental Protocol (General for Buchwald-Hartwig Amination of Chloropyridines):

-

Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium pre-catalyst (1-3 mol%), the phosphine ligand (1.2-4 mol%), and the base (e.g., NaOtBu, 1.4-2.0 eq.).

-

Reactant Addition: Add the chloropyridine (1.0 eq.) and the amine (1.2-1.5 eq.).

-

Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane).

-

Reaction: Seal the tube and heat the reaction mixture to 80-120 °C for 12-24 hours.

-

Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

-

Purification: Extract the product with an organic solvent, dry the organic layer, concentrate, and purify by column chromatography.[4]

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is another important pathway for the functionalization of the chloropyridine moiety, typically involving the displacement of the chloride by a nucleophile.

General Reaction Scheme:

Figure 4: General scheme for Nucleophilic Aromatic Substitution (SNAr).

Reactivity Considerations:

The reactivity of halopyridines in SNAr reactions is highly dependent on the position of the halogen relative to the ring nitrogen. The electron-withdrawing nature of the nitrogen atom activates the pyridine ring towards nucleophilic attack, particularly at the 2- and 4-positions, by stabilizing the negatively charged Meisenheimer intermediate.[9] The chlorine atom in (5-Chloropyridin-2-yl)methanamine is at the 5-position, which is meta to the nitrogen. This position is significantly less activated towards SNAr compared to the ortho (2- or 6-) and para (4-) positions. Therefore, SNAr reactions at the C5-position of this molecule are expected to be challenging and may require harsh reaction conditions (high temperatures, strong nucleophiles) or the presence of an additional electron-withdrawing group on the ring.

Influence of the 2-Aminomethyl Substituent

The aminomethyl group at the 2-position can influence the reactivity of the C5-chloro group in several ways:

-

Electronic Effects: The aminomethyl group is generally considered to be electron-donating, which would slightly deactivate the pyridine ring towards nucleophilic attack in SNAr reactions. In palladium-catalyzed couplings, its electronic effect on the oxidative addition step is likely to be modest due to its distance from the reacting center.

-

Steric Effects: The steric hindrance from the aminomethyl group is minimal at the distant C5-position.

-

Coordinating Effects: The primary amine of the aminomethyl group can act as a ligand for the palladium catalyst in cross-coupling reactions. This coordination can potentially inhibit the catalytic cycle by occupying a coordination site on the metal, thereby preventing the desired oxidative addition or other steps in the catalytic cycle.[8] This potential for catalyst inhibition may necessitate the use of specific ligands that can displace the aminomethyl group from the palladium center or protection of the amine group prior to the coupling reaction.

Conclusion

The chloropyridine moiety in (5-Chloropyridin-2-yl)methanamine is a versatile handle for the synthesis of more complex molecules. While the C5-position is less activated than the C2- or C4-positions for nucleophilic aromatic substitution, it readily participates in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination. Successful functionalization via these methods often requires carefully optimized conditions, including the use of specialized ligands and appropriate bases, to overcome the lower intrinsic reactivity of the C-Cl bond at this position and the potential for catalyst inhibition by the 2-aminomethyl group. This guide provides a foundational understanding of the reactivity of this important building block, enabling researchers to devise effective synthetic strategies for its incorporation into novel chemical entities. Further investigation into specific reaction conditions and quantitative analysis for (5-Chloropyridin-2-yl)methanamine is warranted to expand its utility in drug discovery and development.

References

- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanistic Studies of Palladium-Catalyzed Aminocarbonylation of Aryl Chlorides with Carbon Monoxide and Ammonia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. jk-sci.com [jk-sci.com]

- 8. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Spectroscopic Profile of (5-Chloropyridin-2-yl)methanamine Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for (5-Chloropyridin-2-yl)methanamine dihydrochloride. Due to the limited availability of direct experimental data for the dihydrochloride salt, this document presents a combination of experimental data for the free base, (5-Chloropyridin-2-yl)methanamine, and predicted spectroscopic characteristics for the dihydrochloride form based on established chemical principles and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound. The protonation of the two basic nitrogen atoms—the pyridine ring nitrogen and the primary amine—in the dihydrochloride salt leads to significant downfield shifts in the 1H and 13C NMR spectra compared to the free base. This is due to the deshielding effect of the positive charges.

1H NMR Data

The experimental 1H NMR data for the free base in CDCl₃ is presented below, followed by a table of predicted chemical shifts for the dihydrochloride salt. The predictions are based on the expected downfield shifts upon protonation of the pyridine and aminomethyl groups.

Table 1: Experimental 1H NMR Data for (5-Chloropyridin-2-yl)methanamine (Free Base)

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| 8.51-8.56 | br d | 1H | H-6 |

| 7.60-7.66 | m | 1H | H-4 |

| 7.14-7.28 | m | 1H | H-3 |

| 3.97 | s | 2H | -CH₂- |

| 1.72 | s | 2H | -NH₂ |

Table 2: Predicted 1H NMR Data for this compound

| Predicted Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Rationale for Shift |

| ~8.8-9.0 | d | 1H | H-6 | Significant downfield shift due to protonation of the adjacent pyridine nitrogen. |

| ~8.0-8.2 | dd | 1H | H-4 | Downfield shift due to the overall positive charge on the pyridinium ring. |

| ~7.6-7.8 | d | 1H | H-3 | Downfield shift due to the overall positive charge on the pyridinium ring. |

| ~4.3-4.5 | s | 2H | -CH₂- | Downfield shift due to protonation of the adjacent amino group. |

| ~8.5-9.0 | br s | 3H | -NH₃⁺ | Broad singlet for the ammonium protons, expected to be significantly downfield. |

13C NMR Data

Table 3: Predicted 13C NMR Data for this compound

| Predicted Chemical Shift (δ ppm) | Assignment |

| ~155-158 | C-2 |

| ~150-153 | C-6 |

| ~140-143 | C-4 |

| ~135-138 | C-5 |

| ~125-128 | C-3 |

| ~45-48 | -CH₂- |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of its functional groups. The formation of the dihydrochloride salt will induce notable changes compared to the free base, particularly in the N-H stretching and bending regions.

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Expected Appearance |

| 3400-3200 | N-H stretch (pyridinium) | Broad |

| 3200-2800 | N-H stretch (ammonium) | Broad, strong |

| ~1630 | N-H bend (ammonium) | Strong |

| ~1600, ~1480 | C=C and C=N ring stretching | Medium to strong |

| ~1100 | C-Cl stretch | Medium |

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) of (5-Chloropyridin-2-yl)methanamine would yield the protonated molecular ion of the free base, [M+H]⁺.

Table 5: Mass Spectrometry Data for (5-Chloropyridin-2-yl)methanamine

| Parameter | Value |

| Molecular Formula | C₆H₇ClN₂ |

| Molecular Weight | 142.59 g/mol |

| Predicted [M+H]⁺ (m/z) | 143.04 |

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data discussed above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). Ensure the sample is fully dissolved.

-

Instrumentation : Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

1H NMR Acquisition :

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of -2 to 12 ppm.

-

Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak.

-

-

13C NMR Acquisition :

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds, spectral width of 0 to 200 ppm.

-

Process the data similarly to the 1H NMR spectrum.

-

Infrared (IR) Spectroscopy (KBr Pellet Method)

-

Sample Preparation :

-

Thoroughly dry spectroscopy-grade potassium bromide (KBr) to remove any moisture.

-

In an agate mortar, grind 1-2 mg of this compound with approximately 100-200 mg of the dried KBr.[1] The mixture should be a fine, homogeneous powder.

-

-

Pellet Formation :

-

Transfer the powder to a pellet die.

-

Press the powder under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[2]

-

-

Data Acquisition :

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation :

-

Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile/water).

-

Dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent.[3] The final solution should be free of any particulate matter.

-

-

Instrumentation : Infuse the sample solution into the ESI source of a mass spectrometer.

-

Data Acquisition :

-

Acquire the mass spectrum in positive ion mode.

-

Typical ESI source parameters: capillary voltage of 3-5 kV, nebulizing gas flow rate of 1-2 L/min, and a source temperature of 100-150 °C.

-

Scan a mass range appropriate for the expected molecular ion (e.g., m/z 50-500).

-

Visualizations

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Logical relationship between protonation and spectroscopic changes.

References

An In-depth Technical Guide to the Safe Handling of (5-Chloropyridin-2-yl)methanamine dihydrochloride

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is compiled from publicly available Safety Data Sheets (SDS) and chemical supplier information. It is not a substitute for a formal risk assessment and should be used in conjunction with your institution's established safety protocols. Information on specific experimental protocols and biological signaling pathways for this compound is not available in the public domain.

Chemical Identification and Properties

(5-Chloropyridin-2-yl)methanamine dihydrochloride is a pyridinamine derivative. As a dihydrochloride salt, it is typically a solid material. The information available is often for the free base or the monohydrochloride salt, which should be considered closely related for hazard assessment, though physical properties may differ.

Table 1: Compound Identifiers

| Identifier | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 1257535-54-8 | [1][2] |

| Molecular Formula | C₆H₉Cl₃N₂ (or C₆H₇ClN₂ · 2HCl) | [1] |

| Molecular Weight | 215.5 g/mol | [1] |

| Synonyms | This compound | [1] |

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Appearance | Solid (form not specified) | [3] |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| Solubility | Soluble in Water (100 mg/mL), DMSO (87.5 mg/mL) | [3] |

| pKa | Data not available | N/A |

| LogP | Data not available | N/A |

Hazard Identification and GHS Classification

This compound is considered hazardous. The GHS classification is primarily based on data for the closely related free base or monohydrochloride. Users should handle the dihydrochloride salt with the same precautions.

Table 3: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Source |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed | [4] |

| Skin Irritation | Category 2 | H315: Causes skin irritation | [5] |

| Serious Eye Irritation | Category 2 | H319: Causes serious eye irritation | [6] |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation | [6][7] |

GHS Pictograms:

Signal Word: Danger [4]

Hazard Statements:

-

H301: Toxic if swallowed.[4]

-

H315: Causes skin irritation.[5]

-

H319: Causes serious eye irritation.[6]

Precautionary Statements:

-

Prevention: P261, P264, P270, P271, P280[8]

-

Response: P301+P316, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P362[4][5][6]

Experimental Protocols: Safe Handling and Use

Due to the lack of published specific experimental protocols, this section provides a general methodology for handling this compound in a laboratory setting based on its known hazards.

General Laboratory Handling Protocol

-

Risk Assessment: Before use, conduct a substance- and procedure-specific risk assessment. Identify potential for dust generation, splashes, and aerosol formation.

-

Engineering Controls: All handling of the solid and its solutions must be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[9] Ensure an eyewash station and safety shower are readily accessible.[10]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[4]

-

Skin Protection: Wear a flame-retardant laboratory coat and chemical-resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected before use and disposed of properly after handling.[4][9]

-

Respiratory Protection: If there is a risk of dust generation and engineering controls are insufficient, use a NIOSH-approved particulate respirator (e.g., N95) or a full-face respirator.[4]

-

-

Weighing and Solution Preparation:

-

Handle the solid carefully to minimize dust formation.

-

When preparing solutions, slowly add the solid to the solvent to avoid splashing.

-

-

Post-Handling:

References

- 1. 1257535-54-8|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 2. This compound | 1257535-54-8 [chemicalbook.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. echemi.com [echemi.com]

- 5. jubilantingrevia.com [jubilantingrevia.com]

- 6. aksci.com [aksci.com]

- 7. 1060802-06-3|1-(5-Chloropyridin-2-yl)-N-methylmethanamine|BLD Pharm [bldpharm.com]

- 8. file.bldpharm.com [file.bldpharm.com]

- 9. benchchem.com [benchchem.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility of (5-Chloropyridin-2-yl)methanamine dihydrochloride in Common Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (5-Chloropyridin-2-yl)methanamine dihydrochloride. Due to the limited availability of direct quantitative data in public literature, this document combines information from structurally similar compounds and established chemical principles to offer a robust predictive analysis. It also includes a detailed experimental protocol for determining solubility via the widely accepted shake-flask method.

Core Topic: Solubility Profile

This compound is a polar, organic salt. Its solubility is primarily dictated by the high polarity imparted by the two hydrochloride moieties and the aminomethyl group, as well as the potential for hydrogen bonding. As such, it is anticipated to exhibit high solubility in polar protic solvents and diminishing solubility in solvents with decreasing polarity.

Data Presentation: Solubility in Common Solvents

The following table summarizes the predicted and inferred solubility of this compound at ambient temperature. These values are estimations based on the behavior of analogous compounds, such as 2-amino-5-chloropyridine, which is reported to be slightly soluble in water (1 g/L) and more soluble in ethanol and methanol[1][2][3]. The dihydrochloride salt form is expected to have significantly enhanced aqueous solubility.

| Solvent Name | Solvent Type | Predicted Qualitative Solubility | Estimated Quantitative Solubility Range (mg/mL) |

| Water | Polar Protic | Very High | > 100 |

| Methanol | Polar Protic | High | 50 - 100 |

| Ethanol | Polar Protic | Moderate | 10 - 50 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Moderate | 10 - 50 |

| Acetone | Polar Aprotic | Low | 1 - 10 |

| Dichloromethane (DCM) | Non-Polar | Very Low | < 1 |

| Chloroform | Non-Polar | Very Low | < 1 |

| Ethyl Acetate | Non-Polar | Very Low | < 1 |

| Hexane | Non-Polar | Insoluble | < 0.1 |

Experimental Protocols: Solubility Determination

The "shake-flask" method is a standard and reliable technique for determining the thermodynamic solubility of a compound.[4][5][6] This protocol outlines the steps to accurately measure the solubility of this compound.

Shake-Flask Method for Thermodynamic Solubility

1. Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The excess solid is crucial to ensure that equilibrium is reached and the solution is saturated.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaker or agitator within a temperature-controlled environment (e.g., 25 °C) to facilitate the dissolution process.

-

Agitate the vials for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours, depending on the compound and solvent system.[5]

2. Separation of Undissolved Solid:

-

After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle.

-

Carefully remove an aliquot of the supernatant. It is critical to avoid disturbing the undissolved solid.

-

To ensure the complete removal of any suspended solid particles, the supernatant should be filtered (using a syringe filter, e.g., 0.22 µm) or centrifuged at high speed.[5][7]

3. Analysis of the Saturated Solution:

-

Accurately dilute the clear, saturated solution with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[5][7]

-

Prepare a calibration curve using standard solutions of known concentrations of this compound to ensure accurate quantification.

4. Calculation of Solubility:

-

Calculate the concentration of the compound in the original saturated solution by accounting for the dilution factor.

-

The resulting concentration is the thermodynamic solubility of the compound in the specific solvent at the experimental temperature.

Mandatory Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for the shake-flask solubility determination method.

Logical Relationship: Solvent Polarity and Solubility

Caption: Influence of solvent polarity on the solubility of a polar salt.

References

- 1. 2-Amino-5-chloropyridine: An In-Depth Exploration_Chemicalbook [chemicalbook.com]

- 2. 2-Amino-5-chloropyridine(1072-98-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. 2-Amino-5-chloropyridine | CAS#:1072-98-6 | Chemsrc [chemsrc.com]

- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 5. enamine.net [enamine.net]

- 6. bioassaysys.com [bioassaysys.com]

- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

Methodological & Application

Application Notes and Protocols: Synthesis of Novel Derivatives Using (5-Chloropyridin-2-yl)methanamine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals